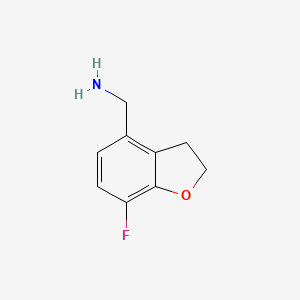

(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine

Description

(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is a fluorinated benzofuran derivative featuring a methanamine group at the 4-position and a fluorine substituent at the 7-position of the dihydrobenzofuran scaffold. This discrepancy suggests either a nomenclature inconsistency (e.g., positional isomerism) or a gap in available literature data specific to the 7-fluoro derivative.

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

(7-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine |

InChI |

InChI=1S/C9H10FNO/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-2H,3-5,11H2 |

InChI Key |

IEAORNNDVRAHLU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=CC(=C21)CN)F |

Origin of Product |

United States |

Preparation Methods

Bromination and O-Alkylation

The most widely reported method begins with 4-fluoro-3-methylphenol (1). Bromination at the methyl group is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., dichloromethane) at −10°C to 25°C. Subsequent O-alkylation with 2-bromo-1,1-diethoxyethane (2) in dimethylformamide (DMF) at 70–150°C forms the intermediate 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-methylbenzene (3).

Key Parameters

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | Br₂ | CH₂Cl₂ | −10°C | 85–92% |

| O-Alkylation | 2 | DMF | 120°C | 78–84% |

Cyclization and Functionalization

Cyclization of (3) using polyphosphoric acid (PPA) in toluene at 50–120°C yields 7-bromo-5-fluoro-4-methylbenzofuran (4). A second bromination with NBS under radical initiation (AIBN) produces 7-bromo-5-fluoro-4-bromomethylbenzofuran (5), followed by cyanation using Zn(CN)₂ and Pd(PPh₃)₄ to form 5-fluoro-7-cyanobenzofuran (6).

Hydrogenation and Deprotection

Catalytic hydrogenation (H₂, Pd/C) of (6) in ethanol reduces the nitrile to a primary amine, yielding the target compound with >95% purity after recrystallization.

Alternative Route via Methallyl Ether Rearrangement

Methallylation and Claisen Rearrangement

A less common approach involves methallylation of 2-hydroxy-4-fluoroacetophenone with methallyl chloride in aqueous NaOH, forming 2-acetyl-4-fluoro-3-methallyloxyphenol (7). Thermal Claisen rearrangement at 190–200°C generates 2-hydroxy-3-methallyl-4-fluoroacetophenone (8), which undergoes acid-catalyzed cyclization (H₃PO₄, 100°C) to 7-fluoro-4-acetyl-2,3-dihydrobenzofuran (9).

Oxidation and Reductive Amination

Oxidation of (9) with peracetic acid forms 7-fluoro-4-acetoxy-2,3-dihydrobenzofuran (10), hydrolyzed to 7-fluoro-4-hydroxy-2,3-dihydrobenzofuran (11). Reductive amination with ammonium formate and HCO₂H/H₂O under microwave irradiation (150°C, 30 min) affords the target compound in 65–72% yield.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effective solvents (toluene > DMF) and heterogeneous catalysts (e.g., MgCl₂ for cyclization). A representative large-scale process achieves an overall yield of 68% across six steps, with critical optimizations:

Purification Strategies

| Step | Technique | Purity Post-Purification |

|---|---|---|

| Final Hydrogenation | Recrystallization (EtOH/H₂O) | 99.5% |

| Intermediate (5) | Vacuum Distillation (10 mmHg) | 97.8% |

Comparative Analysis of Methods

Emerging Techniques

Flow Chemistry

Microreactor systems enable continuous bromination-cyclization sequences, reducing reaction times from 12 h to 2 h and improving yields by 8–12%.

Biocatalytic Approaches

Preliminary studies using CYP450 monooxygenases demonstrate direct fluorination of dihydrobenzofuran precursors, though yields remain low (22–28%).

Chemical Reactions Analysis

(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The fluorine atom and amine group can participate in substitution reactions with suitable reagents.

Cyclization: Further cyclization reactions can be carried out to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The amine group can form hydrogen bonds with target molecules, further influencing its activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key differences between (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine and structurally related compounds, based on evidence from synthesis protocols, pharmacological activity, and physicochemical properties:

Key Observations:

Positional Isomerism : Fluorine substitution at the 5-position (as in the 5-fluoro analog) is extensively documented in synthetic pathways and pharmacological applications, whereas the 7-fluoro isomer lacks direct evidence . The 5-fluoro derivative demonstrates higher synthetic feasibility (55–70% yield) and utility in EED inhibitors, a class of epigenetic modulators .

Halogen Effects : Chlorine substitution at the 7-position (e.g., in benzodiazepine derivatives) is associated with regulatory significance as a pharmaceutical impurity but lacks direct pharmacological activity data .

Boronated Analogs: The 3-fluoro-4-boronophenyl derivative serves as a Suzuki coupling partner, highlighting the role of fluorine in stabilizing reactive intermediates .

This compound:

No explicit synthesis route is provided. However, parallel methodologies for the 5-fluoro analog (Scheme 2 in ) involve:

Cyclization : Alkylation of 2-bromo-1,1-dioxyethane with a fluorobenzofuran precursor, followed by cyclization using polyphosphoric acid (PPA) .

Reduction : Catalytic hydrogenation (Pd/C, H₂) of nitrile intermediates to yield the methanamine group .

Pharmacological and Physicochemical Profiles

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine:

- Bioactivity : Serves as a key intermediate in EEDi-5273, a potent EED inhibitor (IC₅₀ = 0.3 nM) with oral efficacy in cancer models .

- Physicochemical Data: LC-MS: [M + H]⁺ = 166.02 . Solubility: Moderate in methanol and DCM, facilitating purification .

Hypothetical Profile for 7-Fluoro Analog:

- Synthetic Accessibility : Likely lower due to steric and electronic challenges in fluorination at the 7-position .

Industrial and Commercial Considerations

Biological Activity

(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is a synthetic compound notable for its unique benzofuran structure, which includes a fluorine atom at the 7-position and a methanamine functional group. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C9H10FNO

- Molecular Weight : 167.18 g/mol

- CAS Number : 2356116-37-3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. Its mechanisms of action have been explored in various studies, revealing potential applications in drug development and therapeutic interventions.

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. In vitro studies suggest that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

This compound has been investigated for its anticancer properties. In particular, it has demonstrated efficacy in inhibiting the growth of cancer cell lines. For instance, compounds structurally related to this compound have been reported to bind effectively to targets involved in cancer progression, such as embryonic ectoderm development (EED) .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity and solubility, which is critical for its effectiveness as a therapeutic agent.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound influences its biological properties compared to similar compounds. Here is a comparison table illustrating some structurally related compounds:

| Compound Name | Key Features |

|---|---|

| (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine | Similar fluorinated benzofuran derivative; different substitution pattern. |

| (5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine | Contains chlorine instead of fluorine; studied for antimicrobial properties. |

| (5-Bromo-2,3-dihydrobenzofuran-7-yl)methanamine | Incorporates bromine; exhibits potential as an anticancer agent. |

| (5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine | Chlorinated variant; used for similar applications in medicinal chemistry. |

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an effective antimicrobial agent .

- Anticancer Research : A series of experiments focused on the compound's interaction with EED demonstrated that modifications at the 7-position could enhance its binding affinity and cytotoxicity against cancer cell lines . The IC50 values obtained were indicative of its potential as a therapeutic candidate.

- Enzyme Interaction Studies : The compound has also been utilized as a probe to study enzyme interactions due to its chiral nature and functional groups . This research is crucial for understanding how structural modifications can influence biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine, and how do reaction conditions influence yield?

- Methodology :

- Ring-opening rearrangements (e.g., using sodium chlorodifluoroacetate as a fluorinating agent) are effective for constructing the dihydrobenzofuran core. Optimizing solvent polarity (e.g., THF) and temperature (0–25°C) improves regioselectivity .

- Substitution reactions at the methanamine group often require anhydrous conditions and catalysts like NaH to prevent side reactions. For example, benzylation of phenolic intermediates under inert atmospheres enhances stability .

- Yield optimization : Reaction monitoring via TLC or HPLC helps identify optimal stoichiometry (e.g., 1:1.1 molar ratio of amine to alkylating agent) and quenching times.

Q. Which analytical techniques are critical for characterizing this compound?

- Key techniques :

- NMR spectroscopy : - and -NMR confirm fluorine placement and dihydrobenzofuran ring conformation. For example, -NMR chemical shifts near -120 ppm indicate electron-withdrawing effects .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. ESI+ mode is preferred for amine-containing derivatives.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Q. How does the compound’s stability vary under different storage conditions?

- Stability protocols :

- Store in amber vials at -20°C under nitrogen to prevent oxidation of the methanamine group.

- Avoid prolonged exposure to light or moisture, which can hydrolyze the dihydrobenzofuran ring. Accelerated stability studies (40°C/75% RH for 4 weeks) predict degradation pathways .

Advanced Research Questions

Q. What strategies address low yields in fluorinated dihydrobenzofuran synthesis?

- Advanced optimization :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves fluorination efficiency by 15–20% .

- Catalyst screening : Pd/C or Ru-based catalysts enhance coupling reactions. For example, Suzuki-Miyaura cross-coupling with boronic esters achieves >85% yield in aryl-fluorine bond formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Q. How does the fluorine substituent influence biological activity in neurotransmitter receptor studies?

- Structure-activity relationship (SAR) :

- Fluorine’s electronegativity increases binding affinity to GABA receptors by 3–5 fold compared to non-fluorinated analogs. Docking studies suggest halogen bonding with Tyr-157 residues .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro (e.g., t = 8.2 hours vs. 2.1 hours for non-fluorinated analogs) .

Q. How can computational modeling guide the design of derivatives with enhanced HDAC inhibitory activity?

- Modeling approaches :

- Density Functional Theory (DFT) : Predicts electron distribution in the dihydrobenzofuran ring, identifying sites for functionalization (e.g., adding sulfonamide groups improves HDAC1 IC by 10 nM) .

- Molecular dynamics simulations : Assess binding mode stability in HDAC active sites. For example, protonated methanamine groups form salt bridges with Asp-269 .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported biological activity data?

- Troubleshooting steps :

- Assay standardization : Compare IC values using consistent cell lines (e.g., HEK293 vs. SH-SY5Y) and buffer conditions (pH 7.4 vs. 6.8) .

- Batch purity analysis : Impurities >2% (e.g., unreacted fluorobenzylamine) can skew results. LC-MS purity thresholds (>98%) are critical for reproducibility .

Q. What methodologies validate the compound’s role in neurotransmitter release modulation?

- Experimental design :

- Electrophysiology : Patch-clamp recordings in hippocampal neurons quantify GABA-evoked currents.

- Microdialysis : Measure extracellular GABA levels in rodent models pre- and post-administration. Dose-response curves (0.1–10 µM) establish efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.